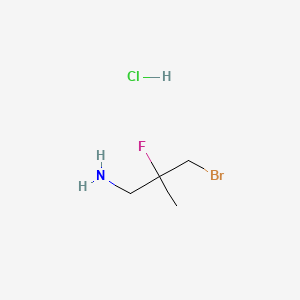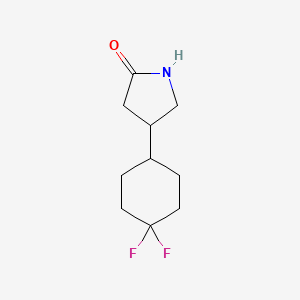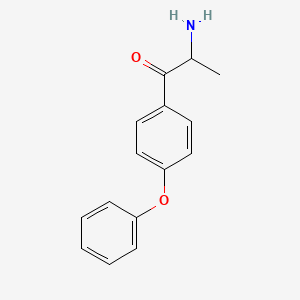
1-Propanone, 2-amino-1-(4-phenoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanone, 2-amino-1-(4-phenoxyphenyl)- is an organic compound with the molecular formula C15H15NO2. It is characterized by the presence of an amino group and a phenoxyphenyl group attached to a propanone backbone.
Vorbereitungsmethoden
The synthesis of 1-Propanone, 2-amino-1-(4-phenoxyphenyl)- typically involves the reaction of 4-phenoxybenzaldehyde with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability .
Analyse Chemischer Reaktionen
1-Propanone, 2-amino-1-(4-phenoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperature and pressure conditions . Major products formed from these reactions include oxides, alcohols, amines, and substituted derivatives .
Wissenschaftliche Forschungsanwendungen
1-Propanone, 2-amino-1-(4-phenoxyphenyl)- has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Propanone, 2-amino-1-(4-phenoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
1-Propanone, 2-amino-1-(4-phenoxyphenyl)- can be compared with other similar compounds, such as:
1-Propanone, 2,2-dimethyl-1-(4-phenoxyphenyl)-: This compound has a similar structure but with additional methyl groups, which may affect its chemical properties and reactivity.
1-Propanone, 2-amino-1-phenyl-, (2R)-: This compound lacks the phenoxy group, which may result in different biological activities and applications.
The uniqueness of 1-Propanone, 2-amino-1-(4-phenoxyphenyl)- lies in its specific structural features, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C15H15NO2 |
|---|---|
Molekulargewicht |
241.28 g/mol |
IUPAC-Name |
2-amino-1-(4-phenoxyphenyl)propan-1-one |
InChI |
InChI=1S/C15H15NO2/c1-11(16)15(17)12-7-9-14(10-8-12)18-13-5-3-2-4-6-13/h2-11H,16H2,1H3 |
InChI-Schlüssel |
VLHOFAHWLVSBLQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C1=CC=C(C=C1)OC2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


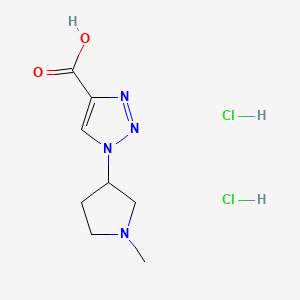


![2,2,2-Trifluoro-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B13600288.png)
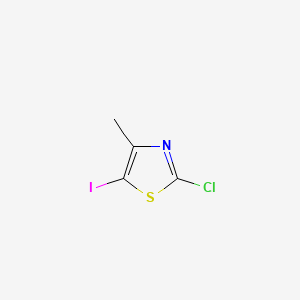
![4-(4-chlorophenyl)-2-[(pyrrolidin-3-yl)methyl]-2H-1,2,3-triazolehydrochloride](/img/structure/B13600297.png)

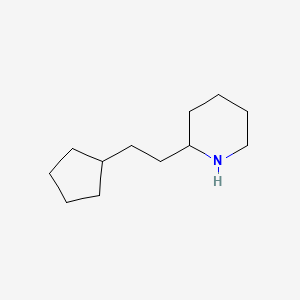
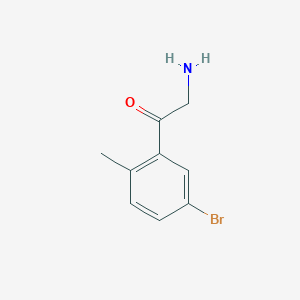
![Oxalicacid,{2-[2-(methylamino)ethoxy]phenyl}methanol](/img/structure/B13600312.png)
